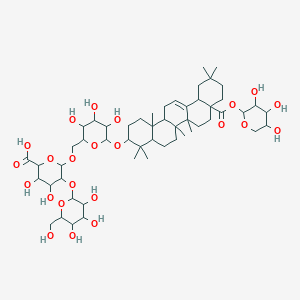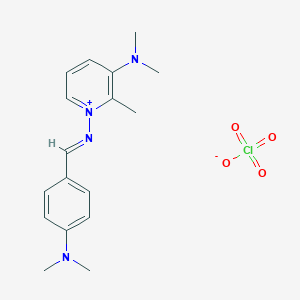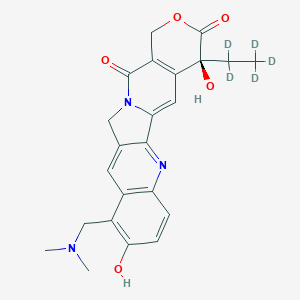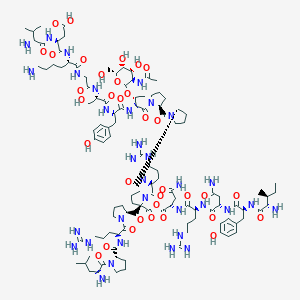
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile (MBTAN) is a chemical compound that has been extensively studied for its potential uses in scientific research. MBTAN is a heterocyclic compound that contains both sulfur and nitrogen atoms in its chemical structure. It has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study.
Mechanism Of Action
The exact mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile is still not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a range of biochemical and physiological effects, including the reduction of inflammation and the inhibition of tumor growth.
Biochemical And Physiological Effects
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and other inflammatory diseases. Additionally, 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to inhibit the growth of certain tumors, making it a promising candidate for the development of new cancer treatments.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its relatively simple synthesis method. Additionally, 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study. However, there are also some limitations to using 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile in lab experiments. For example, the exact mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile is still not fully understood, making it difficult to design experiments that can accurately measure its effects.
Future Directions
There are a number of potential future directions for research on 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile. One area of interest is the development of new anti-inflammatory drugs based on the chemical structure of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile. Additionally, further research is needed to fully understand the mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile and its potential uses in the treatment of various diseases. Finally, there is also potential for research on the use of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile as a tool for studying the activity of certain enzymes in the body.
Synthesis Methods
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile can be synthesized through a simple reaction between 2-aminobenzothiazole and acetonitrile. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure a high yield of the desired product.
Scientific Research Applications
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to have a wide range of potential applications in scientific research. It has been shown to be an effective inhibitor of certain enzymes, which could have implications for the treatment of various diseases. Additionally, 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to exhibit anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs.
properties
CAS RN |
157764-13-1 |
|---|---|
Product Name |
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile |
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-(6-methyl-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2S/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3 |
InChI Key |
GPVIMRWUMNAAKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)CC#N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)CC#N |
synonyms |
2-Benzothiazoleacetonitrile,6-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















